Diethyl-d10-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,2-pentadeuterio-N-(1,1,2,2,2-pentadeuterioethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNMFZURTQLUMO-MWUKXHIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514698 | |

| Record name | N-(~2~H_5_)Ethyl(~2~H_5_)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120092-66-2 | |

| Record name | N-(~2~H_5_)Ethyl(~2~H_5_)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl-d10-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Indispensable Role of Diethyl-d10-amine in Modern Analytical Research: A Technical Guide

Introduction: The Power of a Heavy Isotope

In the landscape of modern analytical chemistry, the pursuit of precision and accuracy is paramount. Researchers in fields ranging from pharmaceutical development to environmental monitoring and metabolomics demand methods that are not only sensitive but also robust and reliable. It is in this context that stable isotope-labeled compounds have become indispensable tools. This guide focuses on a particularly versatile and widely used deuterated compound: Diethyl-d10-amine.

This compound is the fully deuterated isotopologue of diethylamine, where all ten hydrogen atoms have been replaced with deuterium.[1] This seemingly simple substitution of a heavier, stable isotope of hydrogen dramatically enhances its utility in sophisticated analytical techniques, primarily as an internal standard in mass spectrometry and as a tracer in metabolic studies. This guide will provide an in-depth exploration of the core applications of this compound, delving into the theoretical underpinnings of its use, practical experimental protocols, and the critical considerations necessary for generating high-quality, defensible data.

Core Application: The Gold Standard for Quantitative Analysis

The most prevalent use of this compound is as an internal standard (IS) in quantitative mass spectrometry, particularly in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] The underlying principle for its efficacy is the Isotope Dilution Mass Spectrometry (IDMS) technique.

The Principle of Isotope Dilution Mass Spectrometry

IDMS is a powerful analytical method that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the earliest stage of analysis.[2] Because the deuterated standard is chemically identical to the native analyte, it behaves in a nearly identical manner throughout the entire analytical workflow, including extraction, derivatization, chromatography, and ionization.[2] Any loss of the analyte during sample processing is mirrored by a proportional loss of the internal standard. The mass spectrometer can differentiate between the analyte and the deuterated standard due to their mass difference. By measuring the ratio of the native analyte to the isotopically labeled standard, an accurate and precise quantification can be achieved, effectively compensating for variations in sample matrix and instrument response.[2]

Workflow for Quantitative Analysis using this compound

Sources

Diethyl-d10-amine chemical properties and structure

An In-depth Technical Guide to Diethyl-d10-amine: Properties, Structure, and Applications

This guide provides a comprehensive overview of this compound (deuterated diethylamine), a crucial stable isotope-labeled compound for research and development. We will delve into its chemical and physical properties, molecular structure, and its primary applications, with a focus on its role as an internal standard in analytical sciences. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Introduction to this compound

This compound, with the chemical formula (C₂D₅)₂NH, is the deuterated isotopologue of diethylamine where all ten hydrogen atoms on the ethyl groups have been replaced with deuterium. This substitution results in a molecular weight increase of approximately 10 Daltons compared to its non-deuterated counterpart, while maintaining nearly identical chemical reactivity and physical properties. This key characteristic makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification.

Chemical Structure and Identification

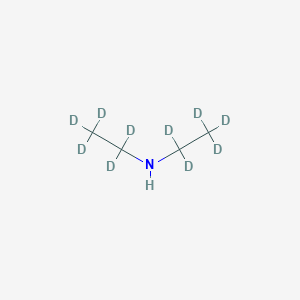

The structure of this compound is analogous to diethylamine, consisting of a central nitrogen atom bonded to two ethyl groups and one hydrogen atom. The defining feature is the isotopic labeling of the ethyl groups.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 120092-66-2[1][2][3] |

| Molecular Formula | C₄D₁₀HN[2] |

| Linear Formula | (C₂D₅)₂NH[4][5] |

| Molecular Weight | 83.20 g/mol [2][3][4] |

| Synonyms | Deuterated diethylamine[2][4] |

| InChI | 1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2[1] |

| InChI Key | HPNMFZURTQLUMO-MWUKXHIBSA-N |

| SMILES String | [2H]C([2H])([2H])C([2H])([2H])NC([2H])([2H])C([2H])([2H])[2H][1] |

Physicochemical Properties

The physical properties of this compound are very similar to those of unlabeled diethylamine, which is crucial for its use as an internal standard.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 55 °C (lit.) |

| Melting Point | -50 °C (lit.) |

| Density | 0.802 g/mL at 25 °C |

| Refractive Index | n20/D 1.3861 (lit.) |

| Flash Point | -28.9 °C (-20.0 °F) - closed cup |

| Isotopic Purity | ≥98 atom % D[3] |

| Chemical Purity | ≥99% (CP) |

Synthesis and Manufacturing

While specific proprietary synthesis methods may vary, the general approach to producing this compound involves the use of deuterated starting materials. A common industrial method for producing non-deuterated ethylamines is the alumina-catalyzed reaction of ethanol and ammonia.[6] For the deuterated analog, a similar process would be employed using deuterated ethanol (ethanol-d6).

Caption: Conceptual synthesis pathway for this compound.

This reaction typically produces a mixture of mono-, di-, and tri-substituted amines, which are then separated through distillation to isolate the desired this compound.

Spectroscopic Characterization

The primary analytical techniques for confirming the identity and purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

NMR Spectroscopy :

-

¹H-NMR : In a fully deuterated sample (100% isotopic purity), there would be no signals in the proton NMR spectrum corresponding to the ethyl groups. A small residual signal for the N-H proton may be observed, which would be a singlet. The absence of significant signals in the ethyl region confirms high deuteration levels.

-

²H-NMR (Deuterium NMR) : This technique would show signals corresponding to the deuterium atoms on the ethyl groups, providing direct evidence of deuteration.

-

¹³C-NMR : The carbon signals will be present, but they will appear as complex multiplets due to coupling with the attached deuterium atoms (a spin-1 nucleus).

-

-

Mass Spectrometry :

-

The key feature in the mass spectrum is the mass shift of +10 compared to unlabeled diethylamine. This clear mass difference is fundamental to its application as an internal standard. The fragmentation pattern will be similar to diethylamine, but the fragment ions will also show the corresponding mass shifts.

-

Core Applications in Research and Development

The primary application of this compound is as a stable isotope-labeled (SIL) internal standard for quantitative analysis using mass spectrometry.[3]

Internal Standard in Quantitative Mass Spectrometry

In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard is a compound added in a known amount to samples, calibrators, and quality controls.[3] The purpose is to correct for variations in sample processing and instrument response.

Why this compound is an Ideal Internal Standard:

-

Co-elution: It has nearly identical chromatographic retention times to diethylamine.

-

Similar Ionization Efficiency: It behaves similarly in the mass spectrometer's ion source.

-

Distinct Mass-to-Charge Ratio (m/z): It is easily distinguished from the unlabeled analyte by its higher mass.[3]

This allows for accurate quantification because any loss of analyte during sample preparation or fluctuations in instrument signal will be mirrored by the internal standard. The ratio of the analyte signal to the internal standard signal is used for quantification, providing a more robust and reliable measurement.

Caption: Workflow for using this compound as an internal standard.

Other Applications

-

Isotopic Tracing: Used in metabolic studies to trace the fate of diethylamine or related compounds in biological systems.[3]

-

Kinetic Isotope Effect Studies: Helps in elucidating reaction mechanisms by observing changes in reaction rates upon isotopic substitution.[3]

-

Synthetic Precursor: Acts as a building block for synthesizing more complex deuterated molecules, such as pharmaceuticals and agrochemicals.[3]

Experimental Protocol: Quantification of Diethylamine in Plasma

This protocol provides a general framework for the use of this compound as an internal standard for the quantification of diethylamine in a biological matrix.

Objective: To determine the concentration of diethylamine in human plasma using LC-MS/MS.

Materials:

-

Diethylamine (analyte standard)

-

This compound (internal standard)

-

Human plasma (matrix)

-

Acetonitrile (ACN) with 0.1% formic acid

-

Water with 0.1% formic acid

-

Solid Phase Extraction (SPE) cartridges

Procedure:

-

Preparation of Standards:

-

Prepare a stock solution of diethylamine (1 mg/mL) in methanol.

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Create a series of calibration standards by spiking known concentrations of diethylamine into blank plasma.

-

Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the this compound stock solution.

-

-

Sample Preparation:

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.

-

Vortex mix for 10 seconds.

-

Perform a protein precipitation by adding 300 µL of cold ACN. Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:ACN with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

LC System: A suitable C18 reversed-phase column.

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: ACN + 0.1% Formic Acid

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

-

MRM Transitions:

-

Diethylamine: Q1/Q3 transition (e.g., m/z 74.1 -> m/z 58.1)

-

This compound: Q1/Q3 transition (e.g., m/z 84.2 -> m/z 66.2)

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration for the calibration standards.

-

Determine the concentration of the unknown samples from the calibration curve.

-

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is a highly flammable liquid and vapor. It is toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.

-

Handling: Work in a well-ventilated area or under a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Keep away from heat, sparks, open flames, and other ignition sources.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] It should be stored in a flammable liquids cabinet.

Conclusion

This compound is a high-purity, stable isotope-labeled compound that serves as an essential tool in modern analytical chemistry. Its chemical and physical similarity to its non-deuterated counterpart, combined with a distinct mass difference, makes it the gold standard for use as an internal standard in quantitative mass spectrometry. Proper understanding of its properties, handling requirements, and application methodologies is crucial for achieving accurate and reproducible results in research and drug development.

References

-

Safety Data Sheet. (2025, January 18). AA Blocks. Retrieved January 14, 2026, from [Link]

-

N-Nitroso-diethyl-D10-amine. (n.d.). SpectraBase. Retrieved January 14, 2026, from [Link]

-

Diethylamine-d10 | CAS 120092-66-2. (n.d.). ResolveMass Laboratories Inc. Retrieved January 14, 2026, from [Link]

-

DIETHYLAMINE. (n.d.). Ataman Kimya. Retrieved January 14, 2026, from [Link]

-

1,4-Benzenediamine, N,N-diethyl-. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

-

N-Nitrosodiethylamine-d10. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

This compound. (n.d.). Alentris Research Pvt. Ltd. Retrieved January 14, 2026, from [Link]

-

Diethylamine. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved January 14, 2026, from [Link]

- Synthesis method of diethyl toluene diamine. (2009). Google Patents.

-

Diethylamine - Key Chemical in Pharma Industries. (n.d.). Retrieved January 14, 2026, from [Link]

-

Figure S16. 1 H NMR spectrum of a sample of 1-Y treated with diethyl... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Diethylamine - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 14, 2026, from [Link]

-

Diethylamine. (n.d.). SpectraBase. Retrieved January 14, 2026, from [Link]

Sources

- 1. This compound | CAS 120092-66-2 | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. 二乙基-d10-胺 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound D 98atom 285132-87-8 [sigmaaldrich.com]

- 6. Diethylamine - Wikipedia [en.wikipedia.org]

- 7. fishersci.com [fishersci.com]

- 8. aablocks.com [aablocks.com]

A Guide to the Synthesis and Isotopic Purity Analysis of Diethyl-d10-amine

Abstract

Diethyl-d10-amine, the perdeuterated isotopologue of diethylamine, is a critical reagent in biomedical and pharmaceutical research, primarily serving as a high-fidelity internal standard for mass spectrometry-based quantitative analysis.[1] Its utility is directly proportional to its isotopic enrichment. Therefore, robust synthetic protocols and rigorous analytical validation of its isotopic purity are paramount. This guide provides an in-depth examination of a field-proven synthetic methodology for this compound and details the essential analytical techniques required to verify its isotopic composition, ensuring its fitness for purpose in demanding research and development applications.

Introduction: The Imperative for High-Purity Deuterated Standards

In modern drug development and metabolic research, quantifying endogenous and exogenous compounds in complex biological matrices is a routine necessity. Stable isotope-labeled (SIL) compounds, particularly those enriched with deuterium, are the gold standard for internal standards in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays.[1] By replacing all ten hydrogen atoms with deuterium, this compound ((C₂D₅)₂NH) becomes chemically identical to its non-labeled counterpart but is heavier by 10 mass units.[1] This mass difference allows it to be distinguished by a mass spectrometer while co-eluting chromatographically with the analyte of interest, correcting for variations in sample preparation, injection volume, and matrix effects.

The efficacy of a deuterated standard hinges on its isotopic purity—the extent to which all intended hydrogen atoms have been replaced by deuterium.[2] Incomplete deuteration results in a distribution of isotopologues (e.g., d9, d8), which can compromise assay accuracy. This guide, therefore, addresses the two pillars of producing a reliable standard: its synthesis and its certification.

Synthesis of this compound: A Mechanistic Approach

The most reliable and scalable approach to synthesizing this compound with high isotopic enrichment is through a one-pot reductive amination.[3] This strategy builds the molecule from smaller, highly deuterated precursors, ensuring the isotopic integrity of the final product.

Synthetic Strategy: Reductive Amination

Reductive amination is a powerful C-N bond-forming reaction that converts a carbonyl group and an amine into a more substituted amine via an imine intermediate.[3][4] To achieve perdeuteration of diethylamine, we must ensure every hydrogen introduced during the synthesis is a deuterium atom. This is accomplished by reacting a fully deuterated aldehyde (Acetaldehyde-d4) with a deuterated ammonia source, followed by reduction with a deuterated hydride reagent.

The core reaction is as follows: 2 CH₃CHO (Acetaldehyde-d4) + NH₃ (Ammonia) → (C₂D₅)₂NH (this compound) + H₂O

To ensure complete deuteration, we utilize deuterated ammonia (or a surrogate) and a deuterated reducing agent like Sodium borodeuteride (NaBD₄).[5]

Experimental Protocol: Step-by-Step Synthesis

Disclaimer: This protocol is intended for qualified professionals in a controlled laboratory setting. All appropriate safety precautions must be taken.

Materials:

-

Acetaldehyde-d4 (CD₃CDO, Isotopic Purity ≥ 99.5 atom % D)

-

Ammonium-d4 chloride (ND₄Cl, Isotopic Purity ≥ 98 atom % D)

-

Sodium borodeuteride (NaBD₄, Isotopic Purity ≥ 98 atom % D)[6]

-

Anhydrous solvent (e.g., Tetrahydrofuran, THF)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (HCl) solution (for workup)

-

Sodium hydroxide (NaOH) solution (for workup)

Procedure:

-

Imine Formation: A reaction vessel under an inert atmosphere (e.g., Argon) is charged with ammonium-d4 chloride dissolved in anhydrous THF. The solution is cooled in an ice bath. Acetaldehyde-d4 (2.2 equivalents) is added dropwise, and the mixture is stirred, allowing for the in-situ formation of the deuterated imine intermediate. The slightly acidic condition generated by the ammonium salt helps catalyze imine formation.[4]

-

Reduction: Sodium borodeuteride (1.5 equivalents) is added portion-wise to the cooled reaction mixture. NaBD₄ is a milder reducing agent, which is advantageous as it selectively reduces the imine in the presence of the unreacted aldehyde.[7] The reaction is allowed to slowly warm to room temperature and stirred overnight to ensure complete conversion.

-

Quenching & Workup: The reaction is carefully quenched by the slow addition of water, followed by an acidic wash with dilute HCl to remove unreacted starting materials.

-

Isolation: The aqueous layer is basified with a NaOH solution to deprotonate the amine salt, liberating the free this compound. The product is then extracted into an organic solvent like diethyl ether.

-

Purification: The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous Na₂SO₄), filtered, and the solvent is carefully removed by rotary evaporation. The resulting crude product is then purified by fractional distillation to yield pure this compound.

Causality and Critical Parameters

-

Choice of Deuterated Reagents: The use of Acetaldehyde-d4, ND₄Cl, and NaBD₄ is non-negotiable. Each reagent is a source of deuterium atoms for the final molecule. Using any non-deuterated equivalent would result in isotopic dilution and failure to achieve the target d10 isotopologue.

-

One-Pot Procedure: A one-pot, or direct, reductive amination is highly efficient.[3] It avoids the isolation of the potentially unstable imine intermediate, streamlining the process and often improving yields.

-

Temperature Control: Initial cooling is crucial to moderate the exothermic reaction during the addition of the aldehyde and the reducing agent.

Isotopic Purity Verification: A Self-Validating System

The synthesis of a deuterated compound is incomplete without rigorous analytical confirmation of its isotopic purity.[8] This validation is essential for trustworthiness and ensures the material is fit for its purpose as a quantitative standard.[9][10] The two primary techniques for this analysis are Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.[11]

Mass Spectrometry (MS) for Isotopic Distribution

Principle: MS separates ions based on their mass-to-charge (m/z) ratio. For this compound, high-resolution mass spectrometry (HRMS) can resolve the molecular ions of all isotopologues (d10, d9, d8, etc.) that may be present.[9][10] The relative abundance of these ions directly corresponds to the isotopic distribution in the sample.[2]

Protocol (General):

-

Sample Preparation: A dilute solution of the synthesized this compound is prepared in a suitable volatile solvent (e.g., methanol).

-

Analysis: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile amines or through direct infusion using an electrospray ionization (ESI) source.[9][12]

-

Data Acquisition: A full scan mass spectrum is acquired in the region of the expected molecular ion.

-

Data Interpretation: The intensity of the peak corresponding to the fully deuterated species (d10) is compared to the intensities of lower isotopologues (d9, d8, etc.). The isotopic purity is calculated as the percentage of the d10 species relative to the sum of all related isotopologue signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: While MS provides the overall isotopic distribution, NMR spectroscopy confirms the location of deuterium atoms and the absence of protons.[8][13]

-

¹H NMR (Proton NMR): For a highly deuterated sample, the ¹H NMR spectrum should show only very small signals corresponding to the residual, non-deuterated positions.[2] Comparing the integration of these residual proton signals to a known internal standard allows for an independent calculation of the overall deuterium enrichment.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei.[14] The ²H NMR spectrum of this compound should show signals corresponding to the deuterons on the ethyl chains, confirming that deuteration has occurred at the expected positions. The clean spectrum, free of extraneous signals, also serves as a check for chemical purity.[14]

Data Summary

The quality of a synthesized batch of this compound is best summarized in a table that presents the findings from the analytical validation.

| Parameter | Method | Specification | Typical Result |

| Chemical Purity | GC-MS / NMR | ≥ 98% | > 99.5% |

| Isotopic Purity (d10) | Mass Spectrometry | ≥ 98% | 99.2% |

| d9 Isotopologue | Mass Spectrometry | Report Value | 0.7% |

| ≤ d8 Isotopologues | Mass Spectrometry | Report Value | < 0.1% |

| Deuterium Enrichment | ¹H NMR / ²H NMR | ≥ 98 atom % D | > 99 atom % D |

Conclusion

The successful application of this compound as an internal standard is underpinned by a synthesis process designed for maximal isotopic incorporation and a multi-technique analytical approach to rigorously verify its purity. The reductive amination pathway using fully deuterated precursors provides a reliable route to high-purity material. Subsequent validation by both mass spectrometry and NMR spectroscopy creates a self-validating system, ensuring that each batch meets the stringent requirements for accurate and reproducible quantitative analysis in drug development and beyond.

References

-

Zhang, Q., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453. Available at: [Link]

-

Jones, P. J., & Leitch, C. A. (1990). Deuterium enrichment of plasma determined by nuclear magnetic resonance spectroscopy: dilution kinetics of 2H2O and estimation of total body water. Clinical Chemistry, 36(10), 1823-5. Available at: [Link]

-

Zhang, Q., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate. Available at: [Link]

-

Roy, A., et al. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 15(8), 1103-1111. Available at: [Link]

-

Monakhova, Y., & Diehl, B. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. Zenodo. Available at: [Link]

-

Concert Pharmaceuticals. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Concert Pharmaceuticals Blog. Available at: [Link]

-

Wang, C., et al. (2021). Synthesis of α-Deuterated Primary Amines via Reductive Deuteration of Oximes Using D2O as a Deuterium Source. The Journal of Organic Chemistry, 86(3), 2907-2916. Available at: [Link]

-

Roy, A., et al. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. RSC Publishing. Available at: [Link]

-

Wang, C., et al. (2021). Synthesis of α-Deuterated Primary Amines via Reductive Deuteration of Oximes Using D2O as a Deuterium Source. ResearchGate. Available at: [Link]

-

ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Blog. Available at: [Link]

-

Savchenko, A. I., & Stepankova, V. I. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11438-11494. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. Available at: [Link]

-

Calf, G. E., & Garnett, J. L. (1964). The Use of Sodium Borohydride in Catalytic Deuterium Exchange Reactions. The Journal of Physical Chemistry, 68(11), 3887-3889. Available at: [Link]

-

Krackeler Scientific, Inc. (n.d.). Sodium borodeuteride. Krackeler Product Page. Available at: [Link]

-

Wikipedia. (n.d.). Reductive amination. Wikipedia. Available at: [Link]

-

The Organic Chemistry Tutor. (2023, February 17). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]

-

Alentris Research Pvt. Ltd. (n.d.). This compound. Alentris Research Product Page. Available at: [Link]

- Google Patents. (2009). CN101417953A - Synthesis method of diethyl toluene diamine. Google Patents.

-

ResolveMass Laboratories Inc. (n.d.). Diethylamine-d10. ResolveMass Laboratories Inc. Product Page. Available at: [Link]

-

ResearchGate. (2023, November 11). Direct Synthesis of p-Methyl benzaldehyde from Acetaldehyde via An Organic Amine-catalyzed Dehydrogenation Mechanism. ResearchGate. Available at: [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. isotope.com [isotope.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. CAS 15681-89-7: Sodium borodeuteride | CymitQuimica [cymitquimica.com]

- 6. isotope.com [isotope.com]

- 7. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. resolvemass.ca [resolvemass.ca]

- 13. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 14. sigmaaldrich.com [sigmaaldrich.com]

The Unseen Workhorse: A Technical Guide to the Purpose of Deuterated Internal Standards in Mass Spectrometry

Foreword: The Pursuit of Analytical Certainty

In the world of quantitative mass spectrometry, particularly within the demanding realms of pharmaceutical research and drug development, the ultimate goal is analytical certainty. We seek not just to detect a molecule, but to definitively and reproducibly quantify its presence in complex biological matrices. This guide eschews a simplistic recitation of protocols in favor of a deep dive into the "why" behind a cornerstone of modern bioanalysis: the deuterated internal standard. We will explore the fundamental principles that make these molecules indispensable, the practical considerations for their selection and use, and the subtle complexities that, when understood, elevate an analytical method from merely functional to truly robust. This is not just a guide to a technique; it is an exploration of a philosophy of analytical rigor.

The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)

At its core, the use of a deuterated internal standard is an application of Isotope Dilution Mass Spectrometry (IDMS).[][2][3] This technique is predicated on a simple yet powerful concept: an isotopically labeled version of the analyte, when added to a sample in a known quantity, will behave identically to the endogenous, unlabeled analyte throughout the entire analytical process.[4][5][6] From extraction and handling to chromatography and ionization, both the analyte and its stable isotope-labeled (SIL) counterpart will experience the same physical and chemical effects.[7][8]

The key distinction, and the basis for quantification, lies in their mass-to-charge ratio (m/z).[7] While chemically identical, the substitution of hydrogen atoms with deuterium (²H) creates a predictable mass shift, allowing the mass spectrometer to differentiate between the analyte and the internal standard.[9][10] By measuring the ratio of the analyte's signal intensity to that of the known quantity of the internal standard, we can accurately calculate the analyte's concentration, effectively canceling out variations that would otherwise compromise the result.[2][11]

Why Deuterium?

While other stable isotopes like ¹³C and ¹⁵N are also used, deuterium is often preferred for several practical reasons.[10][12] It is generally less expensive and easier to incorporate into a molecule's structure.[12] Furthermore, the abundance of hydrogen atoms in most organic molecules provides numerous potential sites for deuteration.[10]

The Nemesis of Accurate Quantification: Mitigating Matrix Effects and Other Variabilities

The true value of a deuterated internal standard becomes most apparent when analyzing complex biological samples such as plasma, urine, or tissue homogenates.[13][14] These matrices are a veritable cocktail of endogenous compounds (salts, lipids, proteins, etc.) that can wreak havoc on the ionization process in the mass spectrometer's source.[13][15] This phenomenon, known as the "matrix effect," can either suppress or enhance the analyte's signal, leading to significant inaccuracies in quantification.[13][14][15]

The Power of Co-elution

Because a deuterated internal standard is chemically identical to the analyte, it will co-elute during liquid chromatography (LC).[9][10][16] This is a critical factor. As both compounds enter the mass spectrometer's ion source at the same time, they are subjected to the exact same microenvironment of interfering matrix components.[13][16] Consequently, any ion suppression or enhancement experienced by the analyte will be mirrored by the internal standard.[16][17] The ratio of their signals remains constant, thus preserving the accuracy of the measurement.[17]

Caption: Workflow illustrating how a deuterated internal standard compensates for variability.

Beyond Matrix Effects: A Comprehensive Correction

The benefits of a deuterated internal standard extend beyond mitigating matrix effects. They also compensate for:

-

Sample Preparation Variability: Losses can occur at any stage of sample preparation, from liquid-liquid extraction to solid-phase extraction.[7][17] By adding the internal standard at the beginning of the workflow, any physical loss of the analyte will be accompanied by a proportional loss of the standard, preserving the crucial ratio.[17]

-

Instrumental Drift and Injection Volume Variations: Mass spectrometers can exhibit slight drifts in sensitivity over the course of an analytical run.[7] Similarly, autosamplers may not inject the exact same volume each time. A deuterated internal standard co-injected with the analyte effectively normalizes for these fluctuations.[7]

Selection and Synthesis: A Guide to Best Practices

The effectiveness of a deuterated internal standard is contingent on its proper design and synthesis.[5][9] Several key factors must be considered to ensure the integrity of the analytical method.[5][12]

Critical Selection Criteria

| Criteria | Rationale | Recommendation |

| Isotopic Purity | To prevent the unlabeled portion of the standard from contributing to the analyte's signal, which would lead to underestimation.[9][17] | Isotopic enrichment should be ≥98%.[9][18] |

| Chemical Purity | To ensure the standard behaves consistently and does not introduce interfering substances.[9] | Chemical purity should be >99%.[9] |

| Mass Shift | A sufficient mass difference is needed to prevent isotopic crosstalk, where the natural isotopic abundance of the analyte interferes with the standard's signal.[10] | A mass shift of at least +3 amu is generally recommended. |

| Label Stability | The deuterium atoms must be placed in positions on the molecule where they will not exchange with hydrogen atoms from the solvent or matrix.[5][12] | Avoid labeling on heteroatoms (e.g., -OH, -NH) or carbons prone to enolization.[5] |

| Chromatographic Co-elution | While nearly identical, deuteration can sometimes lead to a slight shift in retention time (the "isotope effect").[16][19] Significant separation can compromise the correction for matrix effects.[16][19] | The goal is complete co-elution. Minor, reproducible shifts may be acceptable but must be carefully evaluated during method validation.[19] |

Synthesis Approaches

Deuterated internal standards are typically produced through two main routes:

-

Hydrogen-Deuterium Exchange: This method involves exposing the unlabeled molecule to a source of deuterium under conditions that promote the exchange of hydrogen for deuterium.[5][9] While often simpler, it may offer less control over the precise location and number of deuterium labels.[5]

-

De Novo Chemical Synthesis: This approach builds the molecule from the ground up using deuterated starting materials.[5][9] It provides complete control over the labeling pattern and is the preferred method for creating highly stable and specific internal standards.[5][9][20]

Caption: Key considerations in the design of a deuterated internal standard.

Experimental Protocol: Implementation in a Bioanalytical Workflow

The following provides a generalized, step-by-step protocol for the use of a deuterated internal standard in a typical LC-MS/MS-based bioanalytical assay for a small molecule drug in human plasma.

Objective: To accurately quantify the concentration of "Drug X" in human plasma samples.

Materials:

-

Human plasma samples (unknowns, blanks, and for calibration curve)

-

Certified reference standard of Drug X

-

Certified deuterated internal standard of Drug X (e.g., Drug X-d4)

-

Appropriate solvents for extraction and mobile phases

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

-

LC-MS/MS system

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a primary stock solution of Drug X in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a primary stock solution of the deuterated internal standard (Drug X-d4) at 1 mg/mL.

-

From these, prepare a series of working solutions for spiking the calibration standards and a single internal standard spiking solution.

-

-

Preparation of Calibration Curve and Quality Control (QC) Samples:

-

Spike blank human plasma with the Drug X working solutions to create a calibration curve covering the expected concentration range (e.g., 8-10 non-zero standards).

-

Prepare QC samples at a minimum of three concentration levels (low, medium, and high).

-

-

Sample Preparation and Extraction:

-

Aliquot a fixed volume of each sample (calibrator, QC, or unknown) into a processing tube.

-

Crucial Step: Add a precise, fixed volume of the internal standard spiking solution to every tube (except for "double blank" samples used to check for interferences). Vortex to mix.

-

Perform the sample extraction procedure (e.g., protein precipitation followed by SPE, or LLE). This step removes proteins and other major interferences.

-

Evaporate the extracted solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a fixed volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted samples onto the LC-MS/MS system.

-

The LC method should be optimized to provide good peak shape and retention for Drug X, ensuring co-elution with Drug X-d4.

-

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. Set up two MRM transitions: one for Drug X and one for Drug X-d4.

-

-

Data Processing and Quantification:

-

Integrate the peak areas for both the Drug X and Drug X-d4 MRM transitions in each injection.

-

Calculate the Peak Area Ratio (PAR) for each sample: PAR = (Peak Area of Drug X) / (Peak Area of Drug X-d4).

-

Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

-

Using the regression equation from the calibration curve, calculate the concentration of Drug X in the QC and unknown samples from their measured PARs.

-

This self-validating system ensures that any variability introduced after the addition of the internal standard is accounted for, a principle that is strongly endorsed by regulatory agencies like the FDA.[21][22][23][24]

Advanced Considerations and Troubleshooting

While deuterated internal standards are the gold standard, their use is not without potential pitfalls.[8][12][25]

-

The Isotope Effect: As mentioned, deuteration can sometimes alter chromatographic retention time.[16][19] In reversed-phase chromatography, the deuterated analogue may elute slightly earlier.[19] If this separation is significant, it can lead to differential matrix effects, undermining the very purpose of the standard.[16] In such cases, chromatographic conditions may need to be adjusted to force co-elution.[16]

-

Interference from Metabolites: It is crucial to ensure that a metabolite of the drug does not have the same mass as the internal standard. This is a key consideration during method development.

-

Purity of the Standard: An impure standard, particularly one containing the unlabeled analyte, will lead to a positive bias in the results.[5] Always use a well-characterized standard with a certificate of analysis.[24]

Conclusion: The Bedrock of Bioanalytical Confidence

In the landscape of quantitative mass spectrometry, the deuterated internal standard is more than a mere technical convenience; it is a fundamental component of a robust and defensible analytical method. By perfectly mimicking the analyte of interest, it provides a self-validating system that corrects for the myriad sources of variability inherent in the analysis of complex samples.[4][7] From correcting for ion suppression in the MS source to compensating for physical losses during extraction, the use of a deuterated internal standard provides an unparalleled level of accuracy and precision.[9][17][26] For researchers, scientists, and drug development professionals, a thorough understanding and correct implementation of this technique are not just best practice—they are essential for generating data of the highest integrity and confidence.

References

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc.

- The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021). Chromatography Online.

- The Role of Internal Standards In Mass Spectrometry. SCION Instruments.

- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health.

- Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing.

- Isotope Dilution Mass Spectrometry (IDMS). Creative Proteomics.

- The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide. Benchchem.

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity and pitfalls. SciSpace.

- Designing Stable Isotope Labeled Internal Standards. (2022). Acanthus Research.

- Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. (2013). Hilaris Publisher.

- Deuterated internal standards and bioanalysis. AptoChem.

- Guideline on Isotope Dilution Mass Spectrometry. (2017). OSTI.GOV.

- Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Crimson Publishers.

- FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. (2019). GMP-Report.

- A Technical Guide to Deuterated Internal Standards in Quantitative Mass Spectrometry. Benchchem.

- Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online.

- The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. (2025). Pharmaffiliates.

- Deuterated Internal Standard: Significance and symbolism. (2025). SciSpace - Let's Discover.

- Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. (2022). PubMed.

- isotope dilution. (2025). Britannica.

- Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. (2022). MDPI.

- Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. (2019). U.S. Food and Drug Administration.

- Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. U.S. Food and Drug Administration.

- Isotope dilution. Wikipedia.

- An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. (2024). Journal of Analytical Atomic Spectrometry.

- Isotopic labeling-assisted metabolomics using LC–MS. PubMed Central.

- The Gold Standard for Accuracy: Advantages of Stable Isotope-Labeled Internal Standards in Nucleoside Analysis. Benchchem.

- Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc.

- Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration.

- Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. (2024). PubMed Central.

- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (2013). PubMed.

- Solving co-elution problems of analyte and deuterated internal standard. Benchchem.

- Deuterium in drug discovery: progress, opportunities and challenges. (2023). PubMed Central.

Sources

- 2. osti.gov [osti.gov]

- 3. Isotope dilution - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 8. scispace.com [scispace.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 11. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. longdom.org [longdom.org]

- 15. tandfonline.com [tandfonline.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. resolvemass.ca [resolvemass.ca]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]

- 22. fda.gov [fda.gov]

- 23. fda.gov [fda.gov]

- 24. fda.gov [fda.gov]

- 25. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. crimsonpublishers.com [crimsonpublishers.com]

Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Diethyl-d10-amine

Introduction: The Role of Deuteration in Advanced Research

In the landscape of modern drug discovery and metabolic research, isotopically labeled compounds are indispensable tools. Diethyl-d10-amine, a deuterated analog of diethylamine, serves as a critical internal standard in pharmacokinetic studies and as a tracer in metabolic pathway analysis. The substitution of hydrogen with deuterium atoms imparts a greater mass, allowing for clear differentiation and quantification in mass spectrometry-based assays without significantly altering the compound's chemical properties. This unique characteristic enables researchers to track the metabolic fate of diethylamine-containing molecules with high precision.

However, the utility of this compound is predicated on its safe and effective handling. While the isotopic labeling does not fundamentally change the inherent chemical hazards of the parent molecule, it introduces considerations related to maintaining isotopic purity. This guide provides a comprehensive overview of the safety profile of this compound, grounded in the established data for diethylamine, and offers detailed protocols for its handling, storage, and disposal in a research environment. The causality behind each procedural recommendation is explained to foster a culture of safety and scientific integrity.

Hazard Identification and GHS Classification

This compound is a highly flammable liquid and vapor that is also corrosive and toxic.[1][2] The primary hazards include severe skin burns and eye damage, and it is harmful if swallowed, inhaled, or in contact with skin.[3][4][5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Flammable Liquids | 2 | Danger | H225: Highly flammable liquid and vapour.[1][3] |

| Acute Toxicity, Oral | 3 | Danger | H301: Toxic if swallowed. |

| Acute Toxicity, Dermal | 3 | Danger | H311: Toxic in contact with skin.[4] |

| Skin Corrosion/Irritation | 1A | Danger | H314: Causes severe skin burns and eye damage.[1][3] |

| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage.[4] |

| Acute Toxicity, Inhalation | 4 | Warning | H332: Harmful if inhaled.[3] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | Warning | H335: May cause respiratory irritation.[3][4] |

Note: Toxicological data for the deuterated compound is limited; this classification is based on the known hazards of the parent compound, diethylamine.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage. These properties dictate the appropriate experimental conditions and the necessary precautions to prevent accidental release or degradation.

| Property | Value | Source |

| CAS Number | 120092-66-2 | [1][6] |

| Molecular Formula | (C₂D₅)₂NH | |

| Molecular Weight | 83.20 g/mol | [6] |

| Appearance | Colorless liquid | [7] |

| Odor | Fishy, ammonia-like | [7] |

| Boiling Point | 55 °C (lit.) | |

| Melting Point | -50 °C (lit.) | |

| Flash Point | -28.9 °C (-20.0 °F) - closed cup | |

| Density | 0.802 g/mL at 25 °C | |

| Refractive Index | n20/D 1.3861 (lit.) |

Safe Handling Protocols: A Self-Validating System

The following protocols are designed to create a self-validating system of safety, where each step is a checkpoint to ensure the integrity of the experiment and the safety of the researcher.

Engineering Controls: The First Line of Defense

The primary directive in handling this compound is to minimize exposure. This is most effectively achieved through robust engineering controls.

Workflow for Engineering Controls:

Caption: Workflow for establishing engineering controls.

Causality and Best Practices:

-

Chemical Fume Hood: this compound is volatile and has a low boiling point. A certified chemical fume hood is mandatory to contain vapors and prevent inhalation exposure.[8] The face velocity of the hood should be verified before each use.

-

Explosion-Proof Equipment: The highly flammable nature of this compound, with its low flash point, necessitates the use of explosion-proof equipment to prevent ignition from sparks.[3][4]

-

Grounding and Bonding: Transferring the liquid can generate static electricity, which can ignite the flammable vapors.[3][4] Always ground and bond containers during transfer.

-

Emergency Stations: Immediate access to an eyewash station and safety shower is critical in the event of accidental contact, as the corrosive nature of the amine can cause severe burns within seconds.[9]

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are designed to contain the hazard, appropriate PPE is essential to protect the researcher from any potential exposure.

Recommended PPE Ensemble:

-

Gloves: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.[10] Double-gloving is recommended for extended handling periods.

-

Eye Protection: Chemical safety goggles are mandatory.[8] A full-face shield should also be worn when there is a risk of splashing.[11]

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

-

Respiratory Protection: If there is a risk of exceeding exposure limits, or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[12]

Experimental Workflow: A Step-by-Step Guide

-

Preparation: Before handling, ensure all necessary equipment, including PPE and spill containment materials, is readily available.

-

Inert Atmosphere: To maintain isotopic purity and prevent degradation, handle this compound under an inert atmosphere (e.g., argon or nitrogen).[13] This is particularly important when handling the compound from a sealed ampule or septum-capped bottle.

-

Aliquotting:

-

Weighing: If precise measurement by weight is required, perform this in a tared, sealed container to prevent evaporation and exposure.

-

Reaction Setup: Add this compound to the reaction vessel within the chemical fume hood. Ensure the vessel is properly secured and that any subsequent heating is done using a controlled heating mantle or oil bath.

-

Post-Handling:

Emergency Procedures: A Rapid Response Plan

In the event of an accidental release or exposure, a swift and informed response is crucial to mitigating harm.

Emergency Response Workflow:

Caption: Decision tree for emergency response.

First-Aid Measures:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][15]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14][16]

Spill Response:

-

Minor Spills: For small spills, absorb the liquid with an inert material such as sand, vermiculite, or a commercial absorbent.[17] Use non-sparking tools for cleanup.[3] Place the absorbed material in a sealed, labeled container for hazardous waste disposal.

-

Major Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team.[11]

Storage and Disposal: Ensuring Long-Term Stability and Safety

Proper storage is essential for maintaining the chemical and isotopic integrity of this compound, while appropriate disposal is crucial for environmental and personal safety.

Storage Conditions:

-

Temperature: Store in a cool, dry, and well-ventilated area.[14] Some suppliers recommend refrigeration (2-10 °C).[8]

-

Container: Keep the container tightly closed and protected from light.[8][13]

-

Incompatible Materials: Store away from acids and strong oxidizing agents.[5][9]

-

Flammability: Store in a designated flammables cabinet.[14]

Disposal:

-

Dispose of unused this compound and contaminated materials as hazardous waste.[14]

-

Consult your institution's environmental health and safety office for specific disposal guidelines.

-

Do not dispose of down the drain.[14]

Conclusion: A Commitment to Safety and Scientific Excellence

This compound is a powerful tool in the arsenal of researchers in drug development and metabolic studies. Its effective use is inextricably linked to a thorough understanding of its hazards and a steadfast commitment to safe handling practices. By implementing the engineering controls, wearing the appropriate personal protective equipment, and adhering to the detailed protocols outlined in this guide, scientists can mitigate the risks associated with this compound and ensure the integrity of their research. A proactive approach to safety is not merely a regulatory requirement but a cornerstone of scientific excellence.

References

-

Deuterium - SAFETY DATA SHEET. (2015-04-10). [Link]

-

DIETHYLAMINE AR. Loba Chemie. (2024-07-26). [Link]

-

diethylamine - Safety Data Sheet. (2025-01-30). [Link]

-

Safety Data Sheet. AA Blocks. (2025-01-18). [Link]

-

Diethylamine - IDLH | NIOSH. CDC. [Link]

-

Diethylamine - SAFETY DATA SHEET. Penta chemicals. (2025-04-23). [Link]

-

DIETHYLAMINE HAZARD SUMMARY. [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. lobachemie.com [lobachemie.com]

- 4. idesapetroquimica.com [idesapetroquimica.com]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. Diethylamine - IDLH | NIOSH | CDC [cdc.gov]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. fishersci.com [fishersci.com]

- 10. geneseo.edu [geneseo.edu]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. ukisotope.com [ukisotope.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 16. aablocks.com [aablocks.com]

- 17. spectrumchemical.com [spectrumchemical.com]

A Technical Guide to the Commercial Landscape and Application of Diethyl-d10-amine for Quantitative Analysis

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Diethyl-d10-amine ((C₂D₅)₂NH), a critical stable isotope-labeled (SIL) internal standard for mass spectrometry-based quantitative analysis. The document details the core principles of its application, outlines a representative experimental workflow, and presents a comparative landscape of commercial suppliers and their product specifications. The objective is to equip analytical scientists with the necessary technical knowledge to effectively source and implement this compound in regulated and research environments, ensuring data integrity and analytical accuracy.

Introduction: The Rationale for Stable Isotope-Labeled Internal Standards

In quantitative mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving accuracy and precision is paramount. The "gold standard" for quantification is the use of a stable isotope-labeled internal standard.[1] These compounds are ideal internal standards because they are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., ²H/D, ¹³C, ¹⁵N).[2]

This compound is the fully deuterated isotopologue of diethylamine.[3] By replacing all ten hydrogen atoms on the ethyl groups with deuterium, its molecular weight is increased by 10 Daltons.[3] This mass shift allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while its identical chemical structure ensures it behaves virtually the same way during sample preparation, chromatography, and ionization.[2][3] This co-eluting, chemically analogous behavior is the key to its function: it allows the SIL standard to compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, thereby dramatically improving the accuracy and reproducibility of quantification.[1][2]

Core Applications in Research and Development

The primary application of this compound is as an internal standard for the precise quantification of diethylamine or structurally related secondary amines in complex matrices. Its utility spans several domains:

-

Drug Metabolism and Pharmacokinetics (DMPK): In drug development, deuterated standards are essential for tracking drug and metabolite concentrations in biological fluids like plasma, urine, and tissue homogenates.[2]

-

Environmental Analysis: Used to quantify trace levels of diethylamine, an industrial chemical, in environmental samples such as wastewater to monitor for contamination and ensure regulatory compliance.

-

Food Science: For the determination of biogenic amines in fermented foods and beverages, where their presence can indicate quality or spoilage.[4]

-

Forensic Toxicology: In the analysis of controlled substances or their metabolites that may contain a diethylamine moiety.

Commercial Availability and Supplier Specifications

Sourcing high-quality, well-characterized this compound is a critical first step for any quantitative assay. Several reputable suppliers manufacture and distribute this compound, often in various forms (free amine or salt) and purities. When procuring this reagent, key considerations include isotopic enrichment, chemical purity, and the availability of comprehensive documentation, such as a Certificate of Analysis (CoA). A CoA provides lot-specific data on purity and identity, which is essential for regulated environments.[5][6]

Below is a comparative summary of major commercial suppliers. Note that pack sizes and availability are subject to change, and pricing is typically available upon logging into the supplier's website or requesting a quote.

| Supplier | Product Name | CAS Number | Molecular Formula | Isotopic Purity | Chemical Purity/Assay | Form |

| Sigma-Aldrich (Merck) | This compound | 120092-66-2 | (C₂D₅)₂NH | ≥98 atom % D | ≥99% (CP) | Liquid |

| Sigma-Aldrich (Merck) | This compound hydrochloride | 285132-87-8 | (C₂D₅)₂NH·HCl | ≥98 atom % D | Not specified | Solid |

| LGC Standards (TRC) | This compound | 120092-66-2 | C₄D₁₀HN | Not specified | >95% (HPLC) | Neat |

| Santa Cruz Biotechnology | This compound | 120092-66-2 | C₄D₁₀HN | Not specified | Not specified | Liquid |

| Simson Pharma Limited | This compound | 120092-66-2 | C₄HD₁₀N | Not specified | Accompanied by CoA | Not specified |

| Alentris Research | This compound | 120092-66-2 | C₄HD₁₀N | Not specified | Not specified | Not specified |

CP = Chemically Pure; HPLC = High-Performance Liquid Chromatography; TRC = Toronto Research Chemicals. Data compiled from supplier websites.

Experimental Protocol: Quantification of an Analyte in Plasma using this compound

This section provides a validated, step-by-step methodology for using this compound as an internal standard for the quantification of a hypothetical analyte, "Analyte X" (a secondary amine), in human plasma via LC-MS/MS.

Rationale for Methodological Choices

-

Protein Precipitation: Acetonitrile is used to crash out proteins from the plasma matrix. This is a simple, fast, and effective cleanup step that releases the analyte and internal standard into the supernatant for analysis.

-

Internal Standard Spiking: The this compound (Internal Standard, IS) is added at the very beginning of the sample preparation process. This is the most critical step for ensuring proper quantification. By adding it early, the IS experiences the exact same potential for loss or variability as the analyte during every subsequent step (pipetting, extraction, evaporation, reconstitution), allowing it to normalize these variations accurately.

-

LC-MS/MS Analysis: This technique provides the highest level of sensitivity and selectivity, allowing for the precise detection of the analyte and IS, even at low concentrations in a complex biological matrix.

Workflow Diagram

Caption: Bioanalytical workflow for analyte quantification using an internal standard.

Detailed Step-by-Step Methodology

-

Prepare Stock and Working Solutions:

-

Prepare a 1.0 mg/mL stock solution of this compound (IS) in methanol.

-

Prepare a 1.0 mg/mL stock solution of the analyte to be quantified ("Analyte X") in methanol.

-

From the IS stock, prepare a 100 ng/mL working solution by serial dilution with 50:50 acetonitrile:water.

-

From the Analyte X stock, prepare a set of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and quality control (QC) samples by spiking into blank control plasma.

-

-

Sample Extraction:

-

To 100 µL of each plasma sample (calibrator, QC, or unknown), add 10 µL of the 100 ng/mL IS working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new set of labeled tubes or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).

-

-

LC-MS/MS Analysis:

-

Inject a portion of the reconstituted sample (e.g., 5-10 µL) onto the LC-MS/MS system.

-

Develop a chromatographic method (e.g., using a C18 column) that provides good peak shape and separation from other matrix components.

-

Optimize mass spectrometer parameters in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion and a specific product ion for both Analyte X and the this compound IS.

-

Acquire data for the entire batch.

-

-

Data Processing:

-

Integrate the chromatographic peaks for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / IS Area) for each sample.

-

Generate a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.

-

Determine the concentration of Analyte X in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is an indispensable tool for modern analytical chemistry, providing the foundation for robust and reliable quantitative methods. Its commercial availability from multiple high-quality vendors ensures that researchers can readily access this critical reagent. By functioning as a stable isotope-labeled internal standard, it corrects for inevitable experimental variations, ensuring that the data generated is of the highest accuracy and integrity. The implementation of a well-validated workflow, as outlined in this guide, is fundamental to leveraging the full potential of this standard in drug development and other scientific disciplines.

References

-

ResolveMass Laboratories Inc. (n.d.). Diethylamine-d10 | CAS 120092-66-2. Retrieved January 14, 2026, from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved January 14, 2026, from [Link]

-

Alentris Research Pvt. Ltd. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

Sources

physical properties and solubility of Diethyl-d10-amine

An In-depth Technical Guide to the Physical Properties and Solubility of Diethyl-d10-amine

Introduction

This compound (CAS No. 120092-66-2) is the deuterated isotopologue of diethylamine, where all ten hydrogen atoms on the ethyl groups have been replaced with deuterium.[1] This isotopic substitution provides a 10-unit mass shift, making it an invaluable tool in mass spectrometry-based applications. Researchers and drug development professionals utilize this compound primarily as an internal standard for the quantification of diethylamine or related compounds in complex biological matrices. Its utility is predicated on the assumption that it co-elutes chromatographically and exhibits similar ionization efficiency to the non-labeled analyte, while being distinguishable by mass.

A thorough understanding of its fundamental physical and chemical properties, particularly its solubility, is paramount for its effective use. Proper storage, handling, and the preparation of accurate standard solutions all depend on this knowledge. This guide provides a detailed examination of these properties, offering both established data and a theoretical framework for predicting its behavior in various solvent systems, along with practical, validated protocols for its handling and use in a laboratory setting.

Core Physicochemical Properties

The physical characteristics of a compound dictate its handling, storage, and behavior in experimental systems. This compound is a highly flammable, corrosive, and volatile liquid, necessitating stringent safety protocols.[2][3] The key physicochemical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 120092-66-2 | [2][4] |

| Molecular Formula | C₄D₁₀HN / (C₂D₅)₂NH | [4][5] |

| Molecular Weight | 83.20 g/mol | [4] |

| Appearance | Clear colorless liquid | [6] |

| Density | 0.802 g/mL at 25 °C | [2] |

| Boiling Point | 55 °C (lit.) | |

| Melting Point | -50 °C (lit.) | |

| Flash Point | -28.9 °C (-20.0 °F) - closed cup | |

| Refractive Index | n20/D 1.3861 (lit.) | |

| Vapor Pressure | 218 mmHg at 25 °C | [2] |

These properties underscore the compound's hazardous nature. The extremely low flash point indicates that it can form an ignitable mixture with air at well below ambient temperatures, requiring storage in a flammables-approved area away from any ignition sources.[3][7] Its high vapor pressure and low boiling point contribute to a significant inhalation hazard, mandating that all handling be performed within a certified chemical fume hood.

Caption: Experimental workflow for the qualitative solubility determination of this compound.

Practical Applications and Handling Considerations

-

Stock Solution Preparation: For applications requiring an aqueous buffer (e.g., biological assays), first dissolve the this compound in a small amount of dilute acid (e.g., 0.1 M HCl) to ensure complete dissolution before buffering to the final desired pH. For organic applications (e.g., chromatography), ethanol or methanol are excellent initial solvents.

-

Storage and Stability: this compound should be stored at room temperature in a tightly sealed container to prevent evaporation and moisture absorption. [5]It should be kept in a well-ventilated, designated flammables storage area. The compound is stable under these conditions; however, it is good practice to re-analyze for purity after extended periods. [5]* Quantitative Analysis: Due to its volatility, gravimetric measurements should be performed swiftly. For preparing precise standard solutions, it is advisable to use volumetric methods, such as creating a concentrated stock solution and performing serial dilutions.

Conclusion

This compound is a critical reagent for quantitative bioanalysis, but its hazardous properties demand careful and informed handling. It is a volatile, highly flammable, and corrosive liquid. Its solubility is governed by its weakly basic amine functional group, rendering it soluble in water and polar organic solvents. This solubility is markedly enhanced in acidic aqueous solutions due to the formation of a highly soluble ammonium salt. The provided experimental protocols and safety information offer a comprehensive framework for researchers, scientists, and drug development professionals to handle and deploy this compound safely and effectively in their work.

References

-

Slideshare. (n.d.). Qualitative tests of amines. [Link]

-

McLaughlin, J. C. Experiment 27 - Amines and Amides. [Link]

-

EMBIBE. (2023-01-25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. [Link]

-

University of Colorado Boulder. Amine Unknowns. [Link]

-

University of California, Irvine. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

PETRAMIN S.A. DE C.V. diethylamine - Safety Data Sheet. [Link]

Sources

- 1. This compound | CAS 120092-66-2 | LGC Standards [lgcstandards.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. idesapetroquimica.com [idesapetroquimica.com]

- 4. scbt.com [scbt.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. DIETHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. fishersci.com [fishersci.com]

understanding the mass spectrum of Diethyl-d10-amine

An In-Depth Technical Guide to Understanding the Mass Spectrum of Diethyl-d10-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mass spectrum of this compound, a crucial deuterated internal standard used in quantitative mass spectrometry. We delve into the fundamental principles of electron ionization (EI) mass spectrometry and elucidate the characteristic fragmentation pathways of this compound. By comparing its fragmentation pattern with that of its unlabeled counterpart, diethylamine, we offer a predictive model for its mass spectrum. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently identify, interpret, and utilize the mass spectral data of this compound in their analytical workflows.